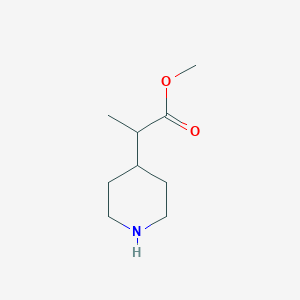

Methyl 2-(piperidin-4-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-piperidin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(9(11)12-2)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIWBZVLPYHUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292237 | |

| Record name | Methyl α-methyl-4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160245-55-5 | |

| Record name | Methyl α-methyl-4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160245-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-methyl-4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)propanoate

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals and bioactive molecules.[1] Its saturated heterocyclic structure allows for the creation of three-dimensional diversity in drug candidates, influencing their potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of Methyl 3-(piperidin-4-yl)propanoate, a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Core Molecular Characteristics

Methyl 3-(piperidin-4-yl)propanoate is a bifunctional organic compound, incorporating a secondary amine within the piperidine ring and a methyl ester. This unique combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.

Chemical and Physical Properties

A summary of the key physicochemical properties of Methyl 3-(piperidin-4-yl)propanoate is provided below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 71879-50-0 | |

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| IUPAC Name | methyl 3-(piperidin-4-yl)propanoate | |

| SMILES | COC(=O)CCC1CCNCC1 | |

| InChI Key | FGTFCEJPMHOBDS-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of Methyl 3-(piperidin-4-yl)propanoate can be approached through several established organic chemistry methodologies. A common conceptual pathway involves the modification of a pre-existing piperidine ring.

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible synthetic route, starting from commercially available 4-pyridinepropanol. This multi-step process involves reduction of the pyridine ring, oxidation of the alcohol, and subsequent esterification.

Caption: A potential synthetic pathway to Methyl 3-(piperidin-4-yl)propanoate.

Key Reactions and Mechanistic Insights

-

N-Alkylation/Arylation: The secondary amine of the piperidine ring is a nucleophilic center, readily undergoing reactions with alkyl or aryl halides to introduce substituents. This is a common strategy for building molecular complexity.

-

Amide Coupling: The amine can also be acylated using acid chlorides or activated carboxylic acids to form amides, a fundamental linkage in many pharmaceutical agents.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in further coupling reactions.

-

Ester Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Applications in Research and Development

Piperidine derivatives are integral to the development of a wide range of therapeutics, particularly those targeting the central nervous system. Methyl 3-(piperidin-4-yl)propanoate serves as a valuable starting material for the synthesis of such compounds.

Role as a Pharmaceutical Intermediate

The dual functionality of Methyl 3-(piperidin-4-yl)propanoate allows it to be incorporated into larger molecular scaffolds. For instance, the piperidine nitrogen can be functionalized, while the ester moiety can be modified or serve as a handle for further synthetic transformations. This versatility makes it a key component in the synthesis of complex drug candidates.

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

Caption: General workflow for the use of Methyl 3-(piperidin-4-yl)propanoate in drug synthesis.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safety and Handling Precautions

While a specific safety data sheet for Methyl 3-(piperidin-4-yl)propanoate is not available, general precautions for handling aliphatic amines and esters should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.

Storage Recommendations

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.

-

Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

Methyl 3-(piperidin-4-yl)propanoate is a valuable and versatile building block in synthetic and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it an important intermediate in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and drug development.

References

-

PubChem. Methyl 3-(piperidin-4-yl)propanoate. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Chemical structure of Methyl 2-(piperidin-4-yl)propanoate

An In-depth Technical Guide to Methyl 2-(piperidin-4-yl)propanoate: Synthesis, Characterization, and Application

Executive Summary: this compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While not extensively documented as a standalone agent, its constituent piperidine and propanoate moieties are foundational scaffolds in a vast array of pharmacologically active compounds. The piperidine ring is a privileged structure, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the chiral center at the alpha-position of the propanoate group offers a key site for stereospecific interactions with biological targets.[1][2]

This guide provides a comprehensive technical overview of this compound, presenting a robust, field-proven synthetic pathway, a predictive analysis of its spectral characteristics, and an expert perspective on its strategic application as a key intermediate in the synthesis of advanced therapeutic candidates. The protocols and analyses herein are designed to be self-validating, empowering researchers to synthesize, characterize, and strategically deploy this valuable chemical scaffold.

Structural and Physicochemical Properties

This compound, with the chemical formula C₉H₁₇NO₂, is a secondary amine and a methyl ester. The core structure consists of a piperidine ring substituted at the 4-position with a methyl propanoate group, specifically at the C2 position of the propanoate chain. This substitution creates a chiral center at the alpha-carbon, meaning the compound can exist as (R)- and (S)-enantiomers. The presence of the basic nitrogen atom in the piperidine ring and the ester functionality makes it a bifunctional molecule, amenable to a wide range of chemical transformations.

It is critical to distinguish this molecule from its more commonly documented isomer, Methyl 3-(piperidin-4-yl)propanoate (CAS 71879-50-0), where the piperidine ring is attached to the C3 position of the propanoate chain.[3] The focus of this guide is exclusively on the 2-substituted isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | (Calculated) |

| Molecular Weight | 171.24 g/mol | [3] (Analog) |

| Monoisotopic Mass | 171.12593 Da | [3] (Analog) |

| Appearance | (Predicted) Colorless to pale yellow oil | (Expert Inference) |

| Boiling Point | (Estimated) >200 °C at 760 mmHg | (Expert Inference) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | (Expert Inference) |

| XLogP3 | (Estimated) ~0.5-1.0 | [3] (Analog) |

Synthesis and Purification Protocol

The synthesis of this compound is not widely reported in the literature, necessitating a rational design based on established synthetic methodologies for related structures. The following three-stage protocol is robust, employing common laboratory reagents and techniques, and is designed for high yield and purity. The core strategy involves the protection of the piperidine nitrogen to ensure regioselective C-alkylation, followed by deprotection.

Causality Behind Experimental Choices:

-

N-Boc Protection: The secondary amine of piperidine is a potent nucleophile that would readily compete with the desired C-alkylation target. The use of di-tert-butyl dicarbonate (Boc₂O) provides a tert-butoxycarbonyl (Boc) protecting group, which is stable under the basic conditions required for alkylation but can be cleanly removed under acidic conditions.[4]

-

Alkylation via Enolate: The alkylation of an N-protected piperidin-4-one derivative is a reliable method for introducing carbon-carbon bonds at the 4-position. Here, we propose a Horner-Wadsworth-Emmons (HWE) reaction to form an exocyclic α,β-unsaturated ester, which is then stereoselectively reduced. This provides excellent control over the construction of the propanoate side chain.

-

Acidic Deprotection: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature, yielding the desired product as a salt, which can be neutralized and purified.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1-(methoxycarbonyl)ethylidene)piperidine-1-carboxylate

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

Add methyl 2-(diethylphosphono)propanoate (11.8 g, 50 mmol) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Add a solution of N-Boc-4-piperidone (9.95 g, 50 mmol) in anhydrous THF (50 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (Silica gel, gradient elution with 5-15% ethyl acetate in hexanes).

Step 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate

-

Dissolve the product from Step 1 (1.0 eq) in methanol (MeOH, 100 mL) in a hydrogenation vessel.

-

Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

-

Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake or stir vigorously at room temperature for 16-24 hours.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the Boc-protected product, which is often used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the product from Step 2 (1.0 eq) in dichloromethane (DCM, 50 mL).

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at room temperature.

-

Stir the mixture for 2-4 hours. Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in water and neutralize by the careful addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization (Predicted)

As this compound is a specialized intermediate, published spectral data is scarce. The following characterization profile is based on expert analysis of the structure and comparison with closely related, well-documented analogs.[5][6]

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Notes |

| -OCH₃ | ~3.70 | Singlet (s) | 3H | Characteristic methyl ester singlet. |

| -CH(CO₂Me)- | ~2.40 | Quartet (q) | 1H | Alpha-proton, split by the adjacent methyl group. |

| Piperidine H2, H6 (axial) | ~2.60 | Triplet of doublets (td) | 2H | Protons adjacent to the nitrogen. |

| Piperidine H2, H6 (equatorial) | ~3.10 | Doublet of triplets (dt) | 2H | Deshielded protons adjacent to nitrogen. |

| Piperidine H3, H5 (axial) | ~1.30 | Quartet of doublets (qd) | 2H | Upfield axial protons. |

| Piperidine H3, H5 (equatorial) | ~1.80 | Doublet (d) | 2H | Downfield equatorial protons. |

| Piperidine H4 | ~1.65 | Multiplet (m) | 1H | Complex multiplet due to multiple couplings. |

| -CH₃ (propanoate) | ~1.15 | Doublet (d) | 3H | Coupled to the alpha-proton. |

| -NH- | ~1.50 | Broad singlet (br s) | 1H | Exchangeable proton, may not be observed. |

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Assignment | Predicted Shift (ppm) | Notes |

| C=O (Ester) | ~175.0 | Carbonyl carbon. |

| -OCH₃ | ~51.5 | Methyl ester carbon. |

| Piperidine C2, C6 | ~46.0 | Carbons adjacent to nitrogen. |

| -CH(CO₂Me)- | ~45.0 | Alpha-carbon of the propanoate. |

| Piperidine C4 | ~39.0 | Carbon bearing the substituent. |

| Piperidine C3, C5 | ~32.0 | |

| -CH₃ (propanoate) | ~15.0 | Methyl group on the propanoate chain. |

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight of the compound [C₉H₁₇NO₂]⁺, is expected.

-

Key Fragmentation Patterns:

-

m/z = 112: Loss of the ester group (•COOCH₃), a common fragmentation for esters.

-

m/z = 98: A prominent peak corresponding to the piperidinemethylidene cation, resulting from McLafferty-type rearrangement or alpha-cleavage. This is a characteristic fragmentation for 4-substituted piperidines.[7]

-

m/z = 84: Loss of the entire propanoate side chain.

-

m/z = 140: Loss of a methoxy radical (•OCH₃).

-

Infrared (IR) Spectroscopy

-

3300-3400 cm⁻¹ (broad): N-H stretch, characteristic of a secondary amine.

-

2850-2960 cm⁻¹ (strong): C-H stretching from aliphatic CH, CH₂, and CH₃ groups.

-

~1735 cm⁻¹ (strong): C=O stretch, characteristic of the saturated aliphatic ester.

-

1100-1200 cm⁻¹ (strong): C-O stretch from the ester group.

Applications in Medicinal Chemistry and Drug Development

This compound is a strategic asset for drug discovery programs, primarily serving as a versatile intermediate for library synthesis and lead optimization. Its value lies in the combination of the pharmacologically significant piperidine scaffold with a modifiable ester handle and a chiral center.

Role as a Privileged Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs.[1] Its inclusion in a molecule can enhance binding to CNS targets, improve aqueous solubility, and provide a handle for salt formation, thereby optimizing bioavailability. Derivatives of 2-(piperidin-4-yl) structures have shown potent activity as anti-inflammatory agents, often by targeting enzymes or receptors involved in inflammatory cascades.[8][9][10]

Intermediate for Novel Analgesics and Anti-Inflammatory Agents

The 2-propanoate side chain is structurally analogous to the 2-arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[11] This structural mimicry makes this compound an attractive starting point for developing novel classes of anti-inflammatory or analgesic compounds where the aryl group is replaced by other functionalities via derivatization of the piperidine nitrogen.

Synthetic Derivatization Pathways

The true utility of this molecule is realized through its derivatization. The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized without affecting the ester moiety.

-

N-Alkylation: Reaction with various alkyl halides can introduce diverse side chains, allowing for systematic exploration of the structure-activity relationship (SAR).[12]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of N-substituted derivatives.[13][14]

-

N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields stable amides and sulfonamides, respectively, enabling the introduction of different pharmacophoric groups.

Caption: Strategic derivatization of the core building block.

Safety, Handling, and Storage

-

Safety: Assumed to be a hazardous substance. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

-

Handling: As a secondary amine, it may be corrosive and a skin/eye irritant. As an organic ester, it is likely flammable.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound represents a valuable, albeit under-documented, synthetic intermediate for pharmaceutical research. Its rationally designed synthesis and predictable spectral properties, as outlined in this guide, provide a clear pathway for its utilization. By combining the privileged piperidine scaffold with a versatile and chiral propanoate side chain, this molecule offers medicinal chemists a powerful tool for constructing novel and diverse libraries of compounds aimed at a range of therapeutic targets, particularly in the fields of inflammation, pain, and central nervous system disorders.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 15, 2026, from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved February 15, 2026, from [Link] Macmillan-Group/files/2016-nature-si.pdf

-

PubChemLite. (n.d.). 2-methyl-2-(piperidin-4-yl)propanoic acid hydrochloride. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 15, 2026, from [Link]

-

ARKIVOC. (2009). Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. Retrieved February 15, 2026, from [Link]

-

Science of Synthesis. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). methyl (2R)-2-(piperidin-1-yl)propanoate. Retrieved February 15, 2026, from [Link]

-

American Elements. (n.d.). Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(Mercaptomethyl)-3-(piperidin-4-yl)propanoic acid. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-(piperidin-4-yl)propanoate. Retrieved February 15, 2026, from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved February 15, 2026, from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved February 15, 2026, from [Link]

-

Wiley Online Library. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved February 15, 2026, from [Link]

- Google Patents. (2014). WO 2014/188453 A2.

-

PubChemLite. (n.d.). Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-10258637-B2. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved February 15, 2026, from [Link]

-

PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved February 15, 2026, from [Link]

- Google Patents. (2011). United States Patent (10) Patent No.: US 8,728,505 B2.

-

The Royal Society of Chemistry. (2019). Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. Retrieved February 15, 2026, from [Link]

-

IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved February 15, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved February 15, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 3-(piperidin-4-yl)propanoate | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-Methylpiperidine [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(piperidin-4-yl)propanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)propanoate is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a methyl propanoate group. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] The chemical stability and conformational flexibility of the piperidine ring, along with its ability to modulate physicochemical properties such as lipophilicity and basicity, make it a valuable component in drug design.[1] This guide provides a comprehensive overview of the molecular properties, synthesis, analytical characterization, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties may be predicted due to limited publicly available experimental data for this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | (Calculated) |

| Molecular Weight | 171.24 g/mol | [2] |

| IUPAC Name | This compound | (N/A) |

| CAS Number | Not available | (N/A) |

| Predicted XlogP | 0.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis and Methodologies

Part 1: Synthesis of 2-(piperidin-4-yl)propanoic acid

A common and effective method for the synthesis of α-substituted carboxylic acids is through the alkylation of a malonic ester or a similar enolate equivalent. A plausible route is outlined below. The piperidine nitrogen would need to be protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

Caption: A potential synthetic route to 2-(piperidin-4-yl)propanoic acid.

Experimental Protocol (Hypothetical):

-

Alkylation: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add N-Boc-4-(bromomethyl)piperidine and heat the mixture to reflux. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to obtain the crude malonate derivative, which can be purified by column chromatography.

-

Hydrolysis and Decarboxylation: Heat the purified malonate derivative with aqueous sodium hydroxide. After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the diacid, which will decarboxylate upon further heating.

-

Boc Deprotection: Dissolve the resulting N-Boc protected amino acid in a suitable solvent such as dioxane or dichloromethane and treat with a strong acid like trifluoroacetic acid or hydrochloric acid.

-

Isolation: Remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of 2-(piperidin-4-yl)propanoic acid.

Part 2: Esterification

The final step is the esterification of the carboxylic acid to form the methyl ester. Fischer esterification is a standard and cost-effective method.

Sources

Technical Guide: Methyl 2-(piperidin-4-yl)propanoate in Bilastine Development

This guide outlines the technical overview, synthesis, and quality control of Methyl 2-(piperidin-4-yl)propanoate , a structural intermediate and impurity standard relevant to the development of Bilastine and related antihistamines.

Executive Summary

This compound (and its derivatives, such as the 2-methyl analogue) represents a critical structural motif in the synthesis and impurity profiling of second-generation antihistamines like Bilastine . While the primary Bilastine scaffold utilizes a direct piperidine-benzimidazole linkage and a separate phenyl-propanoate tail, the piperidinyl-propanoate moiety is frequently synthesized for:

-

Impurity Reference Standards: To identify "fragmentation" or "open-ring" impurities during stability studies (ICH Q3A/B).

-

Structural Analogs (SAR): Developing next-generation H1-antagonists with modified linker lengths.

-

Process Intermediates: In specific convergent synthetic routes where the piperidine ring is functionalized prior to coupling.

This guide details the catalytic hydrogenation workflow for synthesizing this intermediate from its pyridine precursor, ensuring high stereochemical integrity and yield.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | Analogous to 243836-26-2 (Ethyl 2-methyl ester) |

| Molecular Formula | C |

| Molecular Weight | 171.24 g/mol |

| Appearance | Colorless to pale yellow oil (Free base) / White solid (HCl salt) |

| Solubility | Soluble in MeOH, EtOH, DCM; Sparingly soluble in Water (Free base) |

| pKa (Calc) | ~10.5 (Piperidine nitrogen) |

Retrosynthetic Analysis & Pathway Design

The most robust route to this compound is the heterogeneous catalytic hydrogenation of the corresponding pyridine derivative. This method avoids the formation of over-reduced byproducts common in ring-closing metathesis or direct alkylation routes.

Pathway Visualization (DOT)

Caption: Figure 1. Linear synthetic workflow for the reduction of the pyridine precursor to the piperidine target.

Detailed Experimental Protocol

Objective: Synthesis of this compound via hydrogenation of Methyl 2-(pyridin-4-yl)propanoate.

Reagents & Materials

-

Precursor: Methyl 2-(pyridin-4-yl)propanoate (1.0 eq)

-

Catalyst: Platinum(IV) oxide (PtO

, Adams' catalyst) OR 10% Palladium on Carbon (Pd/C). Note: PtO -

Solvent: Methanol (MeOH) with Acetic Acid (AcOH) (10:1 ratio).

-

Hydrogen Source: H

gas (Balloon or Parr Shaker).

Step-by-Step Procedure

-

Preparation of Reactor:

-

Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with Methyl 2-(pyridin-4-yl)propanoate (10.0 g, 58.4 mmol).

-

Add Methanol (100 mL) and Glacial Acetic Acid (10 mL). Causality: AcOH protonates the pyridine nitrogen, activating the ring for reduction and preventing catalyst poisoning by the amine product.

-

-

Catalyst Addition:

-

Under an inert nitrogen atmosphere, carefully add PtO

(0.5 g, 5 wt%). -

Safety: Do not add dry catalyst to flammable solvents in air; use a water slurry or inert blanket to prevent ignition.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 50 psi (3.4 bar) with H

. -

Agitate at Room Temperature (20-25°C) for 12–16 hours.

-

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH

90:9:1) or HPLC. Look for the disappearance of the UV-active pyridine peak.

-

-

Workup:

-

Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to remove MeOH.

-

The residue (acetate salt) is dissolved in water (50 mL) and cooled to 0°C.

-

Basify with saturated NaHCO

or 2N NaOH to pH ~10. -

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry combined organics over anhydrous Na

SO

-

-

Salt Formation (Optional but Recommended):

-

Dissolve the crude oil in Diethyl Ether or EtOAc.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Collect the white precipitate by filtration.

-

Process Optimization & Critical Process Parameters (CPPs)

To ensure reproducibility and high purity (essential for impurity standards), the following parameters must be controlled:

| Parameter | Range | Impact on Quality |

| H | 3 – 10 bar | Low pressure (<1 bar) leads to incomplete conversion; High pressure (>20 bar) may cause ester reduction or transesterification. |

| Temperature | 20 – 40°C | Higher temperatures increase the risk of ester hydrolysis or N-methylation (if MeOH is used with trace acid). |

| Catalyst Loading | 5 – 10 wt% | Insufficient catalyst leads to stalling; Excess increases cost and filtration difficulty. |

| Acid Additive | 1.0 – 1.5 eq | Essential. Pyridine reduction is sluggish without protonation. HCl can be used, but AcOH is milder. |

Analytical Quality Control

Self-Validating Analytical System: The identity of the product is confirmed by the shift in NMR signals from the aromatic region (pyridine) to the aliphatic region (piperidine).

-

1H NMR (CDCl

, 400 MHz):-

Pyridine Precursor: Signals at

8.5 (d, 2H), 7.2 (d, 2H). -

Piperidine Product: Absence of signals > 7.0 ppm. Appearance of multiplets at

2.6–3.1 (N-CH -

Diagnostic Peak: Methyl ester singlet at

3.65 ppm (unchanged).

-

-

Impurity Profiling (HPLC):

-

Impurity A: Unreacted Pyridine (Retains UV activity).

-

Impurity B: N-Methylated byproduct (if Formaldehyde is present in MeOH/Catalyst system).

-

Impurity C: Hydrolyzed acid (2-(piperidin-4-yl)propanoic acid).

-

Context in Bilastine Synthesis

While Methyl 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoate is the primary alkylating agent for the Bilastine "tail" [1], the piperidinyl-propanoate motif discussed here serves as a vital tool for:

-

Fragment Analysis: Confirming the structure of degradation products where the ethyl linker is cleaved.

-

Convergent Synthesis Variations: Some patents describe coupling a pre-functionalized piperidine to the benzimidazole core, although the standard industrial route builds the benzimidazole on the piperidine ring (via isonipecotic acid) [2].

Bilastine Impurity Map (DOT)

Caption: Figure 2. Relationship of piperidinyl-propanoate fragments to the Bilastine impurity profile.

References

-

Faes Farma, S.A. "Process and intermediates for the preparation of Bilastine." World Intellectual Property Organization, WO2009102155. Link

-

Reddy, T. P., et al. "Identification and synthesis of potential impurities of bilastine drug substance." Chemical Papers, 2022. Link

-

Scifinder/CAS. "Ethyl 2-methyl-2-(piperidin-4-yl)propanoate (CAS 243836-26-2) Physicochemical Data." ChemicalBook. Link

-

Organic Syntheses. "Catalytic Hydrogenation of Pyridines." Org.[1][2][3] Synth. Coll. Vol. 5, p. 552. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ethyl 2-methyl-2-(piperidin-4-yl)propanoate CAS#: 243836-26-2 [m.chemicalbook.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Piperidine Propanoate Ester Derivatives: A Technical Guide to Soft Drug Design and Synthetic Safety

Topic: Piperidine Propanoate Ester Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The incorporation of propanoate ester motifs into piperidine scaffolds represents a pivotal strategy in modern medicinal chemistry, primarily utilized to modulate pharmacokinetic profiles through the "soft drug" paradigm. Unlike traditional stable analogs, these derivatives are designed to undergo predictable, rapid hydrolytic deactivation by non-specific plasma esterases (e.g., hCE1, hCE2).[1]

This guide focuses on two critical intersections of this chemistry:

-

The Therapeutic Success: The design and synthesis of Remifentanil , an ultra-short-acting opioid analgesic.

-

The Toxicological Hazard: The synthesis of MPPP (Desmethylprodine) and the catastrophic formation of the neurotoxin MPTP.

Medicinal Chemistry Logic: The Soft Drug Paradigm

Structural Rationale

The piperidine propanoate ester motif serves two distinct functions depending on its position:

-

Side-Chain Esters (The Remifentanil Model): An ester linked via an alkyl chain to the piperidine nitrogen (N-1). This placement exposes the ester to plasma esterases, facilitating rapid hydrolysis.[1] The steric environment of the ester carbonyl determines the half-life (

). -

Ring Esters (The MPPP/Pethidine Model): An ester directly attached to the C-4 position of the piperidine ring. These are often more sterically hindered and lipophilic, designed for receptor binding rather than metabolic instability.[1]

Mechanism of Action & Metabolism

Remifentanil (Ultiva) exemplifies the side-chain strategy. It is a mu-opioid receptor (

-

Metabolic Pathway: The methyl propanoate side chain is hydrolyzed by blood and tissue non-specific esterases to GI-90291 (Remifentanil acid).

-

Pharmacological Consequence: GI-90291 has 1/4000th the potency of the parent drug. This "metabolic switch" prevents accumulation, making it ideal for neurosurgery and anesthesia where rapid recovery is required.[1]

Visualization: Remifentanil Metabolism

The following diagram illustrates the hydrolytic pathway that defines the soft drug characteristic of Remifentanil.

Caption: Hydrolytic deactivation of Remifentanil to the inactive metabolite GI-90291.

Synthetic Protocols & Methodologies

Protocol A: Synthesis of Remifentanil (Michael Addition Route)

Context: This route avoids the use of harsh alkylating agents by utilizing a Michael addition to introduce the propanoate side chain. This is the preferred industrial route for safety and yield.

Reagents:

-

Core Intermediate: 4-(Methoxycarbonyl)-4-(N-phenylamino)piperidine (Nor-carfentanil type intermediate).

-

Michael Acceptor: Methyl acrylate.[1]

-

Solvents: Acetonitrile (MeCN), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Michael Addition (N-Alkylation):

-

Dissolve 4-(methoxycarbonyl)-4-(N-phenylamino)piperidine (1.0 eq) in acetonitrile.

-

Add Methyl Acrylate (1.2 eq).[1]

-

Heat to reflux (approx. 80°C) for 4–6 hours.

-

Mechanism:[4][5][6] The secondary piperidine nitrogen acts as a nucleophile, attacking the

-carbon of the acrylate. -

QC Check: Monitor via TLC/LC-MS for disappearance of the secondary amine.

-

Result: Methyl 3-(4-(methoxycarbonyl)-4-(phenylamino)piperidin-1-yl)propanoate.[1]

-

-

N-Acylation:

-

Dissolve the intermediate from Step 1 in anhydrous DCM.

-

Add Diisopropylethylamine (DIPEA) or Triethylamine (1.5 eq) as a base.[1]

-

Cool to 0°C.[1]

-

Dropwise add Propionyl Chloride (1.1 eq).[1]

-

Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated NaHCO3, extract with DCM, dry over MgSO4.[1]

-

Purification: Recrystallization as the hydrochloride salt (using HCl/Ethanol).

-

Protocol B: The "Safety Critical" Synthesis of MPPP (Avoiding MPTP)

Context: MPPP is a reversed ester of pethidine. Its synthesis is notorious because a deviation in temperature leads to the formation of MPTP, a neurotoxin that causes irreversible Parkinsonism. This protocol is provided for toxicological reference and safety training only.

The Critical Failure Mode:

-

Reaction: Esterification of 1-methyl-4-phenyl-4-piperidinol with propionic anhydride.

-

Safe Condition: Reaction must be kept below 30°C (ideally -20°C to 0°C) with acid scavenging.[1]

-

Toxic Failure: If the reaction exceeds 30°C or becomes highly acidic, elimination of the propionyloxy group occurs, forming the double bond of MPTP.

Visualization: Synthetic Divergence (Safety Critical)

This diagram maps the critical process control point where temperature dictates whether a drug or a neurotoxin is formed.

Caption: Temperature-dependent divergence in MPPP synthesis leading to MPTP neurotoxicity.

Key Data Summary

The following table compares the structural and pharmacokinetic properties of key piperidine propanoate derivatives.

| Compound | Structure Class | Ester Position | Metabolism | Primary Application | |

| Remifentanil | 4-Anilidopiperidine | Side-chain (N-alkyl) | 3–10 min | Plasma Esterases | Anesthesia (Soft Drug) |

| Carfentanil | 4-Anilidopiperidine | Ring (C-4) | 7.7 hours | Hepatic (CYP450) | Large Animal Sedation |

| MPPP | 4-Phenylpiperidine | Ring (C-4) | Variable | Hepatic | Illicit / Historical |

| Alfentanil | 4-Anilidopiperidine | None (Ether/Tetrazole) | 90–111 min | Hepatic (CYP3A4) | Anesthesia |

References

-

Feldman, P. L., et al. (1991).[1][7][8] Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgetics.[1][8][9] Journal of Medicinal Chemistry, 34(7), 2202–2208.[1] Link[1]

-

Glass, P. S., et al. (1993).[1] Remifentanil: A new opioid.[1][2][10] Journal of Clinical Anesthesia, 5(6), 503-508.[1]

-

Langston, J. W., et al. (1983).[1] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980.[1] Link[1]

-

Bodor, N., & Buchwald, P. (2000).[1] Soft drug design: General principles and recent applications.[1] Medicinal Research Reviews, 20(1), 58–101.[1]

-

Vuckovic, S., et al. (2009).[1][11] Fentanyl analogs: structure-activity-relationship study.[4][8][11][12][13] Current Medicinal Chemistry, 16(19), 2468-2474.[1]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 4. Fentanyl - Wikipedia [en.wikipedia.org]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Patent US-7208604-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Chemical Discovery of Remifentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics and pharmacodynamics of remifentanil, its principle metabolite (GR90291) and alfentanil in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine-4-yl Propanoate Scaffold: A Cornerstone in the Synthesis of Modern Non-Sedating Antihistamines

Abstract

The evolution of antihistamines from first-generation sedating agents to modern, highly selective, non-sedating drugs represents a significant achievement in medicinal chemistry. Central to this progress is the strategic use of specific molecular scaffolds that confer optimal pharmacological and pharmacokinetic properties. Among these, the piperidine ring has emerged as a privileged structure. This technical guide provides an in-depth analysis of the role of Methyl 2-(piperidin-4-yl)propanoate and related structures as pivotal intermediates in the synthesis of second-generation H1 antihistamines. We will dissect the synthetic pathway of Bilastine, a prominent non-sedating antihistamine, to illustrate the strategic importance, reaction mechanics, and rationale behind the use of this essential building block. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of the synthetic strategies underpinning modern allergy therapeutics.

Introduction: The Piperidine Scaffold in H1 Antagonist Design

Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions such as rhinitis and urticaria.[1][2] First-generation antihistamines, while effective, were limited by their poor receptor selectivity and ability to cross the blood-brain barrier, leading to undesirable side effects like sedation and anticholinergic symptoms.[3][4] The development of second-generation agents focused on increasing selectivity for the peripheral H1 receptor and reducing CNS penetration.

A key innovation in this pursuit was the incorporation of the piperidine heterocycle. This six-membered nitrogen-containing ring serves as a versatile and functionally critical scaffold in many modern antihistamines, including Fexofenadine, Ebastine, and Bilastine.[2][5] Its unique combination of properties—a basic nitrogen atom for salt formation and target interaction, a conformationally constrained ring system, and a synthetically tractable handle for introducing diverse substituents—makes it an ideal core for drug design.

This compound is a prime exemplar of a key intermediate derived from this scaffold. It combines the foundational piperidine ring with a propanoate side chain, a motif crucial for the activity of several advanced antihistamines.

Caption: Chemical Structure of the Core Intermediate.

Core Application: The Synthesis of Bilastine

Bilastine is a potent and highly selective second-generation H1 antihistamine with a proven efficacy and safety profile, devoid of sedative and cardiotoxic effects.[6] Its molecular architecture is a testament to rational drug design, and its synthesis provides a clear case study for the application of piperidine-based intermediates.

The synthesis of Bilastine typically involves the coupling of two key fragments: a substituted benzimidazole-piperidine core and a phenylpropanoic acid side chain.[7][8] The piperidine ring acts as the central linker, and its secondary amine is the reactive site for the crucial N-alkylation reaction that joins these two halves.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Bilastine reveals the strategic importance of the piperidine core. The final N-alkylation step connects the benzimidazole-piperidine heterocycle with an electrophilic side chain derived from a phenylpropanoic acid derivative.

Caption: Retrosynthetic approach for Bilastine.

This analysis highlights that an intermediate like 2-(piperidin-4-yl)-1H-benzimidazole is a critical precursor. This molecule, in turn, is prepared and then coupled with a suitably activated 2-methyl-2-phenylpropanoic acid derivative.

The Forward Synthesis: A Stepwise Examination

One common synthetic route to Bilastine proceeds through the N-alkylation of a benzimidazole-piperidine intermediate with a halo- or tosyl-activated side chain.[9][10]

Step 1: Synthesis of the Phenylpropanoic Acid Side Chain. The synthesis begins with a starting material like methyl α,α-dimethylphenylacetate. Through a Friedel-Crafts acylation followed by reduction, a reactive handle (e.g., a 2-bromoethyl or 2-tosyloxyethyl group) is installed on the phenyl ring.[8]

Step 2: N-Alkylation of the Piperidine Core. This is the pivotal step where the piperidine's secondary amine acts as a nucleophile. It attacks the electrophilic side chain prepared in Step 1, forming the crucial C-N bond that links the two major fragments of the final molecule.

Step 3: Saponification. The final step involves the hydrolysis of the methyl ester on the propanoic acid moiety to yield the carboxylic acid of Bilastine. This is typically achieved under basic conditions.

Caption: Simplified workflow for the synthesis of Bilastine.

The Key Transformation: N-Alkylation of the Piperidine Ring

The nucleophilic substitution reaction at the piperidine nitrogen is the linchpin of the synthesis. The success of this step hinges on carefully chosen reaction conditions to ensure high yield and purity, avoiding side reactions such as quaternary salt formation.[11]

Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically employed.[9] Its role is to deprotonate the piperidinium salt that forms in situ, regenerating the neutral, nucleophilic secondary amine to drive the reaction to completion. Stronger, more sterically hindered organic bases like diisopropylethylamine (DIPEA) can also be used.[12]

-

Choice of Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often used.[12][13] These solvents effectively dissolve the reactants and the inorganic base while not interfering with the nucleophilic attack.

-

Temperature Control: The reaction is often heated (e.g., to 70-80 °C) to increase the reaction rate.[12] Monitoring by techniques like HPLC is crucial to determine the point of completion and prevent the formation of degradation impurities.

-

Leaving Group: The efficiency of the substitution depends on the quality of the leaving group on the electrophilic side chain. Tosylates (-OTs) and halides (especially -Br and -I) are excellent leaving groups, making the alkylation efficient.[10]

Protocol: General Procedure for N-Alkylation

The following is a representative, self-validating protocol for the N-alkylation step, based on common methodologies found in the literature.[9][11]

Objective: To couple the piperidine core with the electrophilic side chain.

Materials:

-

2-(Piperidin-4-yl)-1H-benzimidazole (1.0 eq)

-

2-methyl-2-{4-[2-(tosyloxy)ethyl]phenyl}propionic acid methyl ester (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Setup: A round-bottom flask is charged with 2-(piperidin-4-yl)-1H-benzimidazole, K₂CO₃, and anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

-

Addition: The electrophilic side chain, dissolved in a minimal amount of DMF, is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to 80 °C and stirred vigorously.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2 hours until the starting piperidine material is consumed.

-

Workup: Upon completion, the mixture is cooled to room temperature and filtered to remove the inorganic base. The filtrate is then poured into ice water, causing the product to precipitate.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure coupled product.

Self-Validation System:

-

TLC/HPLC Monitoring: Confirms the consumption of starting materials and the formation of a single major product.

-

Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): Confirms the structure of the final product, showing the presence of signals from both coupled fragments.

-

Purity Analysis (HPLC): Quantifies the purity of the isolated product, ensuring it meets specifications for the subsequent hydrolysis step.

Data Presentation: Key Intermediates

The following table summarizes the key reactants involved in the pivotal N-alkylation step for Bilastine synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-(Piperidin-4-yl)-1H-benzimidazole | C₁₂H₁₅N₃ | 201.27 | Nucleophilic Piperidine Core |

| 2-methyl-2-{4-[2-(tosyloxy)ethyl]phenyl}propionic acid methyl ester | C₂₀H₂₄O₅S | 392.47 | Electrophilic Side Chain with Leaving Group |

| Potassium Carbonate | K₂CO₃ | 138.21 | Non-nucleophilic base |

| Methyl Bilastine | C₂₉H₃₈N₄O₃ | 494.64 | Coupled Product (Ester Intermediate) |

| Bilastine | C₂₈H₃₆N₄O₃ | 460.61 | Final Active Pharmaceutical Ingredient (API) |

Conclusion

The piperidine-4-yl propanoate scaffold, exemplified by intermediates like this compound, is a critical component in the modern synthetic chemist's toolkit for building advanced second-generation antihistamines. Its strategic incorporation into molecules like Bilastine is a direct result of its ability to provide a robust, synthetically flexible core that helps achieve high selectivity for the H1 receptor while minimizing off-target effects. The N-alkylation reaction is the key chemical transformation that leverages the nucleophilicity of the piperidine nitrogen to construct the final complex molecular architecture. A thorough understanding of the principles governing this reaction and the rationale behind the choice of reagents and conditions is essential for the efficient and scalable production of these important therapeutics.

References

-

Reddy, T. P., Dussa, N., et al. (2022). Identification and synthesis of potential impurities of bilastine drug substance. Chemické zvesti. [Link]

- Patel, J. R., et al. (2012). Process of preparing ebastine. WO2012076919A1.

-

Manne, N. R., et al. (2017). Novel Process For The Preparation Of Bilastine. Quickcompany. [Link]

- Kumar, A., et al. (2009). Process of preparing ebastine. WO2009157006A1.

- Li, T., et al. (2020). Preparation method of bilastine. CN112110893A.

-

Kong, H., et al. (2015). Synthesis of Bilastine. Chinese Journal of Pharmaceuticals, 46(7), 677-679. [Link]

- Chen, L., et al. (2018). A kind of preparation method and application of bilastine. CN109081827A.

- Langes, C., et al. (2011). Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof. WO2011121099A2.

- Foye, W. O., Lemke, T. L., & Williams, D. A. (Eds.). (n.d.). Histamine H1-Receptor Antagonists: Antihistaminic Agents. Foye's Principles of Medicinal Chemistry.

-

Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Ohashi, T., et al. (1983). Pharmacological studies on newly synthesized anti-allergic agents, 2-methyl-3-piperidino-beta-propionaphtone hydrochloride (KZ-111) and 3-isobutyryl-2-isopropylpyrazole-[1, 5-a] pyridine (KC-404). Japanese Journal of Pharmacology, 33(6), 1215-23. [Link]

-

Slater, J. W., et al. (1999). Second-generation antihistamines: a comparative review. Drugs, 57(1), 31-47. [Link]

-

Li, H., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5895-5908. [Link]

-

Fonquerna, S., et al. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(25), 6328-6340. [Link]

-

Mittal, P. A., et al. (2016). Second-Generation Antihistamines. Indian Journal of Drugs in Dermatology, 2(1), 3. [Link]

-

Cheng, C. Y., et al. (2007). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][14]naphthyrin-5(6H). Tetrahedron, 63(21), 4566-4573. [Link]

-

Van Wauwe, J. P., et al. (1986). New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. Journal of Medicinal Chemistry, 29(11), 2298-2301. [Link]

-

RxFiles. (2020). Second-Generation Antihistamines. [Link]

-

Sabu, S., et al. (2021). Examples of N-alkylated alkaloids and drug molecules. ResearchGate. [Link]

-

Picmonic. (n.d.). Second Generation Antihistamines. [Link]

-

Lazzarato, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6296. [Link]

-

Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Sharma, G., et al. (2016). Crystal structure analysis of ebastine [4-(4-benzhydryloxy-1-piperidyl)-1-(4-tert-butylphenyl) butan-1-one]: an oral histamine antagonist. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 74-77. [Link]

-

Rahman, M. M., et al. (2021). Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters. Journal of Chemistry. [Link]

Sources

- 1. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 4. Second Generation Antihistamines - Respiratory Pharmacology for Nursing RN [picmonic.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Novel Process For The Preparation Of Bilastine [quickcompany.in]

- 8. Synthesis of Bilastine [cjph.com.cn]

- 9. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]

- 10. CN109081827A - A kind of preparation method and application of bilastine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. WO2012076919A1 - Process of preparing ebastine - Google Patents [patents.google.com]

Technical Comparison: Methyl vs. Ethyl 2-(piperidin-4-yl)propanoate Esters

The following technical guide provides an in-depth comparison of Methyl 2-(piperidin-4-yl)propanoate and its Ethyl ester analog.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

The 2-(piperidin-4-yl)propanoate esters represent a critical class of heterobifunctional building blocks in pharmaceutical synthesis and material science. While often viewed as interchangeable alkyl esters, the choice between the Methyl (C1) and Ethyl (C2) analogs dictates reaction kinetics, lipophilicity, and downstream application suitability.

This guide analyzes the divergent physicochemical profiles of these two esters, focusing on their utility as intermediates for antihistamines (e.g., Bilastine analogs) and their role in creating biodegradable poly(β-amino esters) (PBAEs) for gene delivery vectors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The core structure consists of a piperidine ring substituted at the 4-position with a propanoate ester moiety.[1][2] The steric bulk of the ester alkyl group (Methyl vs. Ethyl) significantly influences the compound's hydrolytic stability and solubility.

Comparative Data Table

| Feature | This compound | Ethyl 2-(piperidin-4-yl)propanoate |

| CAS Number | Not widely listed (Custom Synthesis) | 141060-27-7 |

| Molecular Formula | C | C |

| Molecular Weight | 171.24 g/mol | 185.27 g/mol |

| Predicted LogP | ~0.7 - 0.9 | ~1.1 - 1.3 |

| Boiling Point (760 mmHg) | ~230–240 °C (Predicted) | ~245–255 °C (Predicted) |

| Hydrolytic Lability | High (Fast clearance/degradation) | Moderate (Sustained stability) |

| Primary Application | Rapid-acting intermediates, Prodrugs | Polymer synthesis (PBAEs), Stable intermediates |

Note on CAS: While the ethyl ester (CAS 141060-27-7) is a standard catalog item, the methyl ester is frequently generated in situ or isolated as a transient intermediate during the synthesis of the corresponding acid (CAS 1269379-23-8).

Synthetic Pathways & Manufacturing

The synthesis of these esters typically proceeds via two primary routes: Direct Esterification of the carboxylic acid or Catalytic Hydrogenation of the pyridine precursor.

Route A: Catalytic Hydrogenation (Industrial Preferred)

This route avoids the use of corrosive acyl chlorides and starts from the commercially available 2-(pyridin-4-yl)propanoate esters.

Reaction Scheme (DOT Visualization):

Figure 1: Catalytic hydrogenation pathway converting pyridine precursors to piperidine esters.

Route B: Fischer Esterification (Laboratory Scale)

Used when the carboxylic acid parent, 2-(piperidin-4-yl)propanoic acid (HCl salt) , is the starting material.

Protocol:

-

Dissolution: Suspend 2-(piperidin-4-yl)propanoic acid (1.0 eq) in anhydrous Methanol (for Methyl ester) or Ethanol (for Ethyl ester).

-

Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl

, 1.5 eq) or concentrated H -

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH

OH 90:9:1). -

Workup: Concentrate in vacuo. Basify residue with sat. NaHCO

to pH 8. Extract with DCM. -

Yield: Typically 85–95% as a pale oil.

Reactivity & Stability Analysis

Hydrolysis Kinetics

The choice between methyl and ethyl esters is often driven by the desired rate of hydrolysis in biological systems (e.g., plasma esterases).

-

Methyl Ester: Exhibits a faster hydrolysis rate due to lower steric hindrance around the carbonyl carbon. This makes it ideal for prodrugs requiring rapid conversion to the active acid form.

-

Ethyl Ester: Shows enhanced stability . The additional methylene group provides slight steric shielding, reducing susceptibility to nucleophilic attack by water or esterases. This stability is crucial for polymer applications where premature degradation is undesirable.

Transesterification Risks

In alcoholic solvents, the piperidine nitrogen can act as an internal base/catalyst.

-

Risk:[3] Storing the Methyl ester in Ethanol (or vice versa) will lead to rapid equilibrium scrambling (Methyl

Ethyl). -

Mitigation: Always store esters in their corresponding alcohol or non-nucleophilic solvents (e.g., DMF, DMSO).

Applications in Drug Discovery & Material Science

Biodegradable Polymers (Gene Delivery)

Ethyl 2-(piperidin-4-yl)propanoate is a specific monomer used in the synthesis of Poly(β-amino esters) (PBAEs) .

-

Mechanism: The secondary amine of the piperidine ring undergoes Michael addition with diacrylates.

-

Why Ethyl? The ethyl ester side chains modulate the hydrophobicity of the resulting polymer nanoparticle, optimizing DNA encapsulation efficiency and endosomal escape. Methyl esters often result in polymers that are too hydrophilic or degrade too quickly.

Pharmaceutical Intermediates (Bilastine Analogs)

Both esters serve as scaffolds for H1-antihistamines.

-

Structural Note: The commercial drug Bilastine utilizes a related intermediate, Methyl 2,2-dimethyl-2-(piperidin-4-yl)propanoate (gem-dimethyl substituted). However, the des-methyl analogs (discussed here) are used in Structure-Activity Relationship (SAR) studies to determine the necessity of the gem-dimethyl group for metabolic stability.

Experimental Protocol: Purification of Ethyl 2-(piperidin-4-yl)propanoate

Objective: Isolation of high-purity ester from hydrogenation mixture.

-

Filtration: Remove Pd/C catalyst via Celite pad; wash with Ethanol.

-

Concentration: Evaporate solvent under reduced pressure (

mbar, 40°C). -

Acid-Base Extraction (Self-Validating Step):

-

Dissolve crude oil in 1N HCl (Aqueous). Wash with Ethyl Acetate (removes non-basic impurities).

-

Adjust aqueous layer pH to >10 using 4N NaOH.

-

Extract product into DCM (3x).

-

Validation: The product must be in the organic layer at pH 10; if it remains in aqueous, the pH is insufficient.

-

-

Drying: Dry over anhydrous Na

SO -

Storage: Store under Argon at 4°C.

References

-

BenchChem. (n.d.). Ethyl 2-(piperidin-4-yl)propanoate Product Page. Retrieved from

-

PubChem. (2025).[2] Methyl 3-(piperidin-4-yl)propanoate Compound Summary. National Library of Medicine.[2] Retrieved from

-

Pati, H. N., et al. (2009).[4] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[4] Retrieved from [4]

-

Google Patents. (2014). Process for the preparation of Bilastine intermediates (WO2014188453A2). Retrieved from

-

LASSBio. (2022).[5] Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

- 1. 2195389-90-1,Bicyclo[1.1.1]pentane-1,3-diyldi(boronic Acid Pinacol Ester)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Methyl 3-(piperidin-4-yl)propanoate | C9H17NO2 | CID 10261546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Applications of 4-Substituted Piperidine Propanoates: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Quest for Precision in Analgesia

The management of pain remains a cornerstone of medical practice, a field perpetually seeking the ideal analgesic: a compound with potent efficacy, rapid onset and offset, a predictable dose-response relationship, and a favorable safety profile. Within the vast landscape of analgesic drug discovery, the 4-substituted piperidine propanoate scaffold has emerged as a privileged structure, yielding some of the most potent and clinically significant opioid analgesics. This guide provides an in-depth exploration of this chemical class, from fundamental mechanism of action to practical considerations in preclinical evaluation. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics for pain and anesthesia. We will delve into the intricate dance between chemical structure and biological activity, the signaling cascades that govern both therapeutic and adverse effects, and the rigorous experimental methodologies required to validate and advance these promising compounds.

The Core Moiety: Unveiling the 4-Substituted Piperidine Propanoate Scaffold

The 4-substituted piperidine propanoate structure is a testament to the power of rational drug design. At its heart lies a piperidine ring, a common motif in neuropharmacology. The critical substitutions at the 4-position, typically an anilino group and a propanoate ester, are pivotal for high-affinity binding to the μ-opioid receptor (MOR), the primary target for this class of drugs.[1][2] The propanoate moiety, in particular, has proven to be a key determinant of both potency and pharmacokinetic profile.

One of the most clinically successful examples of this scaffold is remifentanil , an ultra-short-acting analgesic and anesthetic adjunct.[3] Its unique pharmacokinetic profile, characterized by rapid metabolism by non-specific tissue and plasma esterases, is a direct consequence of the methyl propanoate group.[3] This rapid clearance allows for precise and titratable analgesia, making it an invaluable tool in the perioperative setting.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of 4-substituted piperidine propanoates are primarily mediated by their agonist activity at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[3] Upon binding, these compounds induce a conformational change in the receptor, initiating a cascade of intracellular signaling events. This signaling is not monolithic; it bifurcates into two principal pathways: the G-protein pathway and the β-arrestin pathway.

The G-Protein Pathway: The Engine of Analgesia

Activation of the MOR by a 4-substituted piperidine propanoate agonist leads to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels: G-protein activation results in the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission, resulting in profound analgesia.

The β-Arrestin Pathway: A Double-Edged Sword

In addition to G-protein coupling, agonist binding to the MOR also promotes the recruitment of β-arrestin proteins. While β-arrestin plays a crucial role in receptor desensitization and internalization, its sustained activation has been implicated in many of the undesirable side effects of opioids, including:

-

Respiratory depression

-

Tolerance

-

Constipation

The concept of biased agonism , where a ligand preferentially activates one pathway over the other, has become a major focus in modern opioid research. The development of G-protein biased 4-substituted piperidine propanoates holds the promise of separating the desired analgesic effects from the detrimental side effects.[4]

Caption: Mu-Opioid Receptor Signaling Pathways.

Structure-Activity Relationships (SAR): Tailoring Potency and Pharmacokinetics

The pharmacological profile of 4-substituted piperidine propanoates is exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of new chemical entities with improved therapeutic properties.

The 4-Position: A Hub of Activity

-

Anilino Group: The N-phenylpropanamide moiety at the 4-position is a critical pharmacophore for high-affinity MOR binding. Modifications to the phenyl ring can significantly impact potency. For instance, electron-withdrawing groups can influence binding affinity and functional activity.

-

Propanoate Ester: The nature of the ester group in the propanoate side chain is a key determinant of the drug's pharmacokinetic profile. As exemplified by remifentanil, labile esters can lead to rapid metabolism by esterases, resulting in an ultra-short duration of action.[5] Conversely, more sterically hindered esters can prolong the duration of action.[6]

The Piperidine Nitrogen: Modulating Potency

The substituent on the piperidine nitrogen also plays a crucial role in determining analgesic potency. Small alkyl groups are often well-tolerated, while larger or more complex substituents can either enhance or diminish activity depending on their interaction with the receptor binding pocket.[7]

Quantitative SAR Data

The following table summarizes the in vitro and in vivo data for a selection of 4-substituted piperidine propanoates and related analogs, illustrating key SAR principles.

| Compound | R1 (Piperidine-N) | R4 (Piperidine-4) | μ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, rodent model) | Reference(s) |

| Fentanyl | -CH2CH2-Ph | -N(Ph)C(O)Et | 1.23 | 0.011 (mouse, hot plate) | [8] |

| Remifentanil | -CH2CH2C(O)OMe | -N(Ph)C(O)Et | 1.1 | 0.005 (rat, tail withdrawal) | [5] |

| Carfentanil | -CH2CH2-Ph | -CO2Me | 0.19 | 0.00032 (rat, tail withdrawal) | [8][9] |

| Alfentanil | -CH2CH2-N(Et)-tetrazole | -N(Ph)C(O)Et | 1.1 | 0.03 (rat, tail withdrawal) | [9] |

| Sufentanil | -CH2CH2-thienyl | -N(Ph)C(O)Et | 0.138 | 0.0006 (rat, tail withdrawal) | [9][10] |

| Brifentanil | -CH2CH2-(4-ethyl-5-oxo-tetrazol-1-yl) | cis-3-Me, -N(2-F-Ph)C(O)CH2OMe | N/A | 0.0008 (mouse, hot plate) | [11][12] |

Note: Data are compiled from various sources and experimental conditions may differ. This table is for illustrative purposes to highlight general SAR trends.

Therapeutic Applications: From Anesthesia to Analgesia

The primary therapeutic applications of 4-substituted piperidine propanoates are in the fields of anesthesia and analgesia .

-

Anesthetic Adjuncts: Their potent sedative and analgesic properties make them ideal for use during surgery. Remifentanil, with its ultra-short duration of action, is particularly well-suited for this purpose, allowing for rapid and predictable recovery after the infusion is discontinued.[3]

-

Postoperative Pain Management: The analgesic effects of these compounds are also valuable for managing pain in the immediate postoperative period.

-

Chronic Pain: While the use of potent opioids for chronic pain is a complex issue with significant risks, the development of biased agonists or compounds with improved safety profiles from this chemical class remains an active area of research.

Preclinical Evaluation: A Roadmap to Clinical Candidacy

The preclinical evaluation of novel 4-substituted piperidine propanoates is a multi-step process designed to thoroughly characterize their pharmacological profile and assess their therapeutic potential and safety.

In Vitro Assays: Probing Molecular Interactions

This assay is the gold standard for determining the binding affinity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for μ-Opioid Receptor

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor.

-